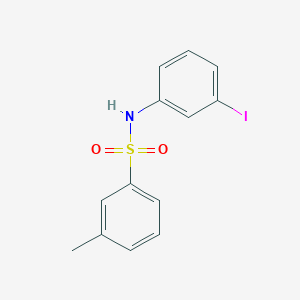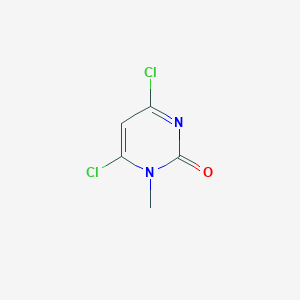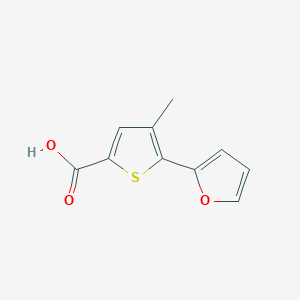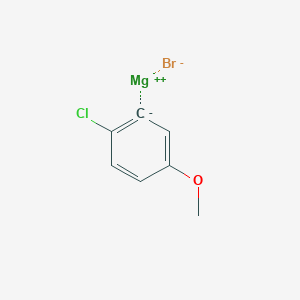
2-Chloro-5-methoxyphenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methoxyphenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF): is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is a solution of this compound in THF, a solvent that stabilizes the reactive Grignard reagent. This compound is valuable in forming carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-5-methoxyphenylmagnesium bromide typically involves the reaction of 2-chloro-5-methoxyphenyl bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
2-Chloro-5-methoxyphenyl bromide+Mg→2-Chloro-5-methoxyphenylmagnesium bromide
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The product is then typically stored and transported in sealed containers to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methoxyphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF is typically used to stabilize the Grignard reagent.
Conditions: Reactions are usually carried out at low temperatures to control reactivity.
Major Products:
Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Aromatics: Result from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, crucial for building complex organic structures.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Plays a role in the synthesis of new drug candidates.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
Mechanism: 2-Chloro-5-methoxyphenylmagnesium bromide acts as a nucleophile, attacking electrophilic centers in organic molecules. The magnesium atom in the compound coordinates with the oxygen in THF, stabilizing the reactive species. The nucleophilic carbon then attacks electrophiles, forming new carbon-carbon bonds.
Molecular Targets and Pathways:
Electrophilic Centers: Carbonyl groups, halides, and other electrophilic sites in organic molecules.
Pathways: Involves the formation of tetrahedral intermediates in nucleophilic addition reactions.
Comparison with Similar Compounds
- 2-Chloro-5-methoxyphenylmagnesium chloride
- 2-Chloro-5-methoxyphenylmagnesium iodide
- 2-Chloro-5-methoxyphenylmagnesium fluoride
Comparison:
- Reactivity: Bromide is generally more reactive than chloride but less reactive than iodide.
- Stability: Bromide provides a good balance between reactivity and stability.
- Applications: Similar compounds are used in similar applications but may vary in reactivity and selectivity .
Properties
Molecular Formula |
C7H6BrClMgO |
|---|---|
Molecular Weight |
245.78 g/mol |
IUPAC Name |
magnesium;1-chloro-4-methoxybenzene-6-ide;bromide |
InChI |
InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GJISPLOSCXILKO-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C[C-]=C(C=C1)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


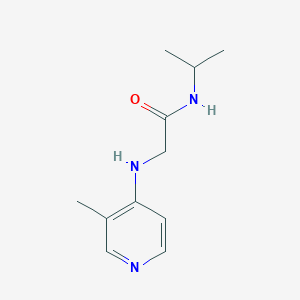


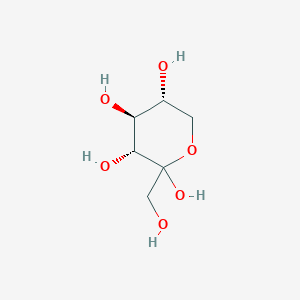
![Spiro[3.3]heptan-2-yl L-alaninate hydrochloride](/img/structure/B14901847.png)

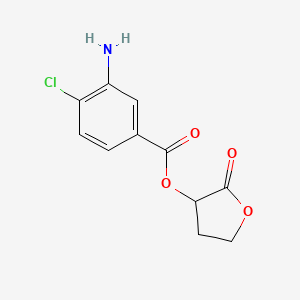
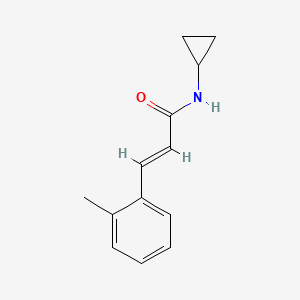
![3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid](/img/structure/B14901868.png)

